REACTION_CXSMILES
|
[CH:1]([CH:3]1[C:8](=O)[C:7](C2CCCC2)=[C:6](OC)[CH2:5][CH2:4]1)=O.C(=O)(O)O.[NH2:21][C:22](N)=[NH:23]>CN(C=O)C>[NH:21]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:1]=[N:23][CH2:22]1 |f:1.2|
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Name
|
6-formyl-2-cyclopentyl-3-methoxycyclohex-2-en-1-one
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1CCC(=C(C1=O)C1CCCC1)OC
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Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and to the residue ice-cold water
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (3×50 mL)
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Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1CN=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 148.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |